molecular formula C20H23ClN4O B5352216 N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No.: B5352216
M. Wt: 370.9 g/mol
InChI Key: KQWFMVPSQLXLRM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide: is a complex organic compound that features a chloropyridine moiety, a piperazine ring, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine to obtain 5-chloropyridine.

    Synthesis of the Piperazine Derivative: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Coupling Reaction: The chloropyridine and piperazine derivatives are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the intermediate compound.

    Addition of the Phenylprop-2-en-1-yl Group: The final step involves the addition of the phenylprop-2-en-1-yl group through a substitution reaction, typically using a base such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridine site, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a chloropyridine moiety, a piperazine ring, and a phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c21-18-8-9-19(22-15-18)23-20(26)16-25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,22,23,26)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWFMVPSQLXLRM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.